![molecular formula C18H16BrNO5 B2381467 Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate CAS No. 832674-72-3](/img/structure/B2381467.png)
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate” is a chemical compound that belongs to the class of benzoates. It is a synthetic compound with a molecular weight of 406.23 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.23 . It is a powder at room temperature .Applications De Recherche Scientifique
Intramolecular Cycloaddition Reactions
- Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate and related compounds have been used in intramolecular cycloaddition reactions. For instance, a study demonstrated the synthesis of a compound through the intramolecular cycloaddition of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate, showcasing the utility in organic synthesis (Long He, 2010).
Synthesis of Schiff Base Compounds
- Schiff base compounds derived from ethyl-4-amino benzoate, which is structurally related to Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate, have been synthesized and studied for their optical nonlinear properties. These compounds demonstrate potential applications in the field of optics and material science (Hasanain A. Abdullmajed et al., 2021).
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate-related compounds are also significant in studying hydrogen-bonded supramolecular structures. Research has shown the formation of various dimensional structures via hydrogen bonding in substituted 4-pyrazolylbenzoates (J. Portilla et al., 2007).
Biological Activity Studies
- Related compounds have been synthesized and evaluated for their biological activities. For instance, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives showed juvenile hormone antagonist activity, indicating potential use in biological control and insect behavior studies (E. Kuwano et al., 2008).
Pharmacological Applications
- Derivatives of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate have been explored for pharmacological applications. For example, a study on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a compound structurally related, demonstrated its potent and selective β3-adrenoceptor agonist activity, potentially useful in treating preterm labor (T. Croci et al., 2007).
Synthesis of Novel Compounds
- The compound and its analogs have been instrumental in synthesizing novel chemical entities with potential applications in various fields. For example, new benzofuran analogs synthesized from 5-bromosalicylaldehyde demonstrated antimicrobial and pharmacological activities (G. Parameshwarappa et al., 2008).
Mécanisme D'action
Mode of Action
It is known that the compound contains a bromo group, which is often involved in electrophilic aromatic substitution reactions
Biochemical Pathways
The compound’s bromo group suggests potential involvement in pathways related to electrophilic aromatic substitution . More research is needed to confirm this and identify other affected pathways and their downstream effects.
Result of Action
Given the compound’s structure, it may interact with cellular targets via electrophilic aromatic substitution . The specific effects of these interactions on cellular function and signaling require further investigation.
Propriétés
IUPAC Name |
ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMXBVQJUMAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

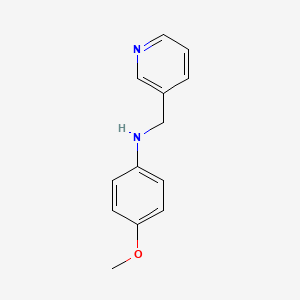
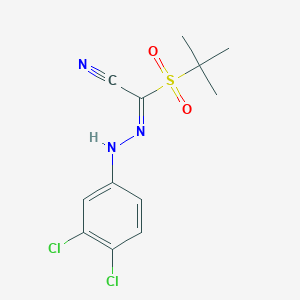
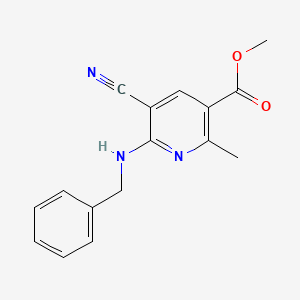
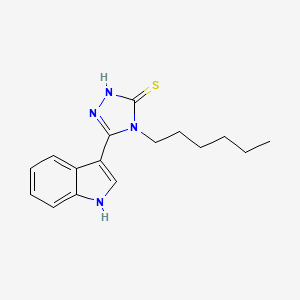
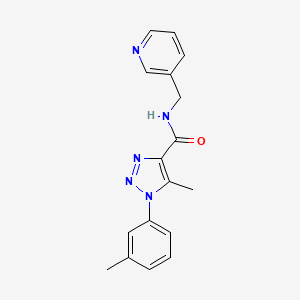

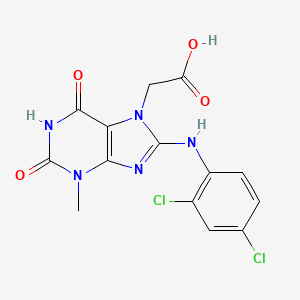
![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
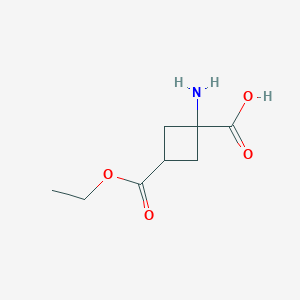
![(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2381400.png)
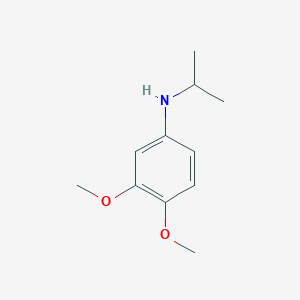
![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)